
6-(2-Bromo-2-phenylethenyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromo-2-phenylethenyl)-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. The compound’s structure includes a brominated phenylethenyl group attached to the purine ring, making it unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-2-phenylethenyl)-7H-purine typically involves the bromination of a precursor compound followed by a series of reactions to introduce the phenylethenyl group. One common method includes:
Bromination: The precursor compound is treated with bromine in the presence of a catalyst to introduce the bromine atom.
Coupling Reaction: The brominated intermediate undergoes a coupling reaction with a phenylethenyl derivative under specific conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromo-2-phenylethenyl)-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-(2-Bromo-2-phenylethenyl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-(2-Bromo-2-phenylethenyl)-7H-purine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylethenyl group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-phenylethenyl derivatives: Compounds with similar structures but different functional groups attached to the phenylethenyl moiety.
Other Purine Derivatives: Compounds like adenine and guanine, which are naturally occurring purines with different substituents.
Uniqueness
6-(2-Bromo-2-phenylethenyl)-7H-purine is unique due to the presence of both the bromine atom and the phenylethenyl group, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
91077-87-1 |
|---|---|
Fórmula molecular |
C13H9BrN4 |
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
6-(2-bromo-2-phenylethenyl)-7H-purine |
InChI |
InChI=1S/C13H9BrN4/c14-10(9-4-2-1-3-5-9)6-11-12-13(17-7-15-11)18-8-16-12/h1-8H,(H,15,16,17,18) |
Clave InChI |
QQEPINBJHLKPCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=C3C(=NC=N2)N=CN3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


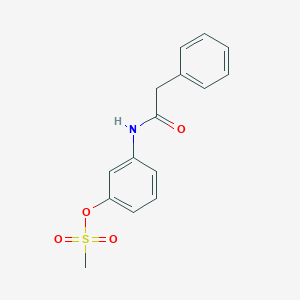

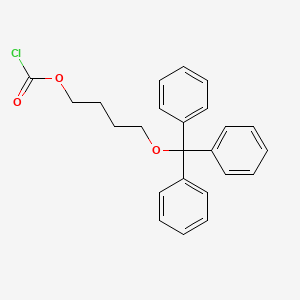
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
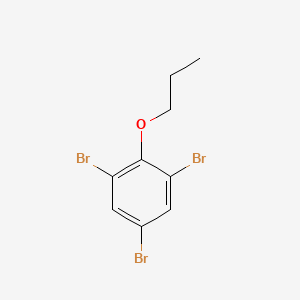
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
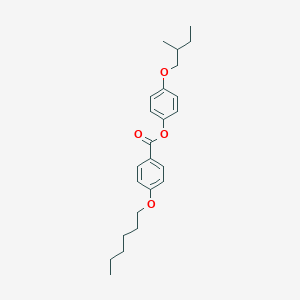
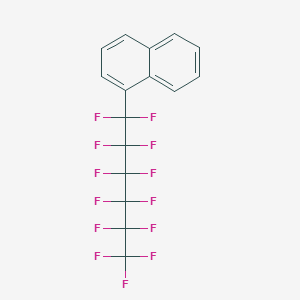


![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
